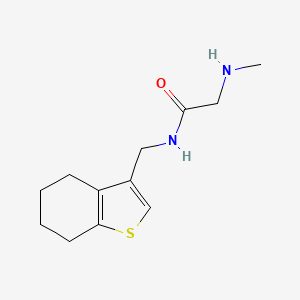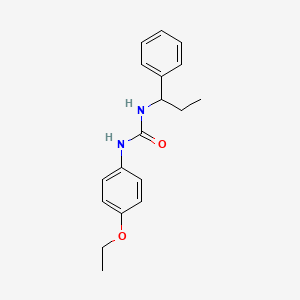![molecular formula C18H17NO3 B5355575 1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B5355575.png)
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one, also known as MDMA, is a synthetic compound that is widely used in scientific research. MDMA is a psychoactive drug that is commonly referred to as ecstasy or molly. While MDMA is often associated with recreational use, it has also been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and cognition. By increasing their levels, this compound produces a state of heightened emotional openness and empathy. This mechanism of action is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature. This compound also causes the release of hormones such as oxytocin, which is associated with social bonding and trust. These effects can be both beneficial and harmful, depending on the context in which this compound is used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one has several advantages for use in lab experiments. It is a well-studied compound, with a known mechanism of action and a well-established synthesis method. This compound is also relatively easy to administer and can produce consistent effects across subjects. However, there are also limitations to using this compound in lab experiments. Its psychoactive effects can make it difficult to control for variables such as mood and emotion, and its potential for abuse means that it must be used with caution.
Direcciones Futuras
There are several future directions for 1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one research. One area of interest is the use of this compound in combination with psychotherapy for the treatment of mental health conditions. Another area of research is the development of non-psychoactive compounds that mimic the therapeutic effects of this compound without the risk of abuse. Finally, there is ongoing research into the long-term effects of this compound use, particularly with regards to brain function and mental health.
Conclusion:
This compound is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. While this compound is often associated with recreational use, its mechanism of action and biochemical effects make it a promising tool for psychotherapy. Future research will continue to explore the potential of this compound as a therapeutic agent, while also addressing the limitations and risks associated with its use.
Métodos De Síntesis
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid, followed by the addition of methylamine and formaldehyde. The resulting mixture is then heated and purified to obtain this compound. While the synthesis of this compound is relatively straightforward, it is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. Research has shown that this compound can be effective in treating a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has also been studied for its potential to enhance empathy and social bonding, making it a promising tool for psychotherapy.
Propiedades
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-19(2)15-7-3-13(4-8-15)5-9-16(20)14-6-10-17-18(11-14)22-12-21-17/h3-11H,12H2,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVBOIXLVZSREL-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57264417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5355493.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5355504.png)
![(3S*,4R*)-1-{[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidin-4-amine](/img/structure/B5355511.png)
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B5355530.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyridin-3-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355543.png)

![3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5355554.png)
![3-(allylthio)-6-(5-bromo-2-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5355566.png)

![N-(2-chloro-6-methylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]propanamide](/img/structure/B5355587.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5355593.png)
![2-amino-5-hydroxy-4-(3-hydroxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5355599.png)
![2,3,5-trimethyl-7-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5355606.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5355613.png)
